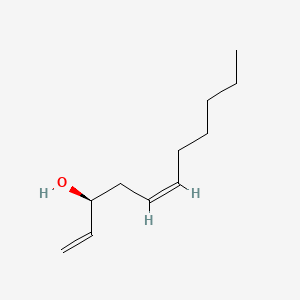
Dictyoprolenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dictyoprolenol is a naturally occurring compound found in the essential oils of certain marine brown algae, such as Dictyopteris prolifera, Dictyopteris latiscula, and Dictyopteris undulata . . The chemical structure of this compound is characterized by the presence of an undecadien-3-ol backbone with specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dictyoprolenol can be synthesized through chemo-enzymatic methods. One approach involves the optical resolution of racemic this compound using lipases such as Amano PS (Pseudomonas sp.) and Novozym 435 (Candida sp.) . The process includes acylation of the alcohols followed by hydrolysis of the acetates, resulting in this compound with high optical purity (over 99% enantiomeric excess) .
Industrial Production Methods: The use of biocatalysts like lipases offers a sustainable and efficient method for producing optically pure this compound .
Chemical Reactions Analysis
Types of Reactions: Dictyoprolenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include dictyopterenes, which are significant for their role as sex pheromones in marine brown algae .
Scientific Research Applications
Dictyoprolenol has several scientific research applications, particularly in the fields of chemistry, biology, and marine ecology . Some of its notable applications include:
Chemistry: this compound serves as a precursor for synthesizing dictyopterenes, which are valuable for studying chemical communication in marine organisms.
Biology: The compound is used to investigate the biosynthetic pathways of sex pheromones in brown algae.
Medicine: Research on this compound and its derivatives may lead to the development of new bioactive compounds with potential therapeutic applications.
Industry: this compound’s role in producing natural pheromones can be harnessed for creating eco-friendly pest control solutions in agriculture.
Mechanism of Action
Dictyoprolenol exerts its effects by acting as a biosynthetic intermediate in the production of dictyopterenes . These pheromones are involved in the reproductive processes of marine brown algae, facilitating the attraction of male gametes to female gametes. The molecular targets and pathways involved in this mechanism include specific enzymes that catalyze the conversion of this compound to dictyopterenes .
Comparison with Similar Compounds
Neodictyoprolenol: Another biosynthetic intermediate found in marine brown algae, with a similar structure but different stereochemistry.
Dictyopterenes: The final products of the biosynthetic pathway involving this compound, which function as sex pheromones.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of dictyopterenes, which are crucial for the reproductive success of marine brown algae. Its high optical purity and enantioselectivity make it a valuable compound for studying chemical communication in marine ecosystems .
Properties
CAS No. |
81703-01-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3S,5Z)-undeca-1,5-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3/b9-8-/t11-/m1/s1 |
InChI Key |
JYWXEBALSPBIIA-TYBABMIJSA-N |
SMILES |
CCCCCC=CCC(C=C)O |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](C=C)O |
Canonical SMILES |
CCCCCC=CCC(C=C)O |
Synonyms |
dictyoprolenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
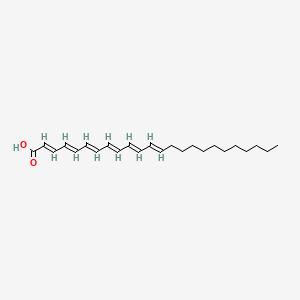
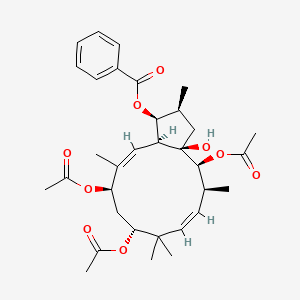
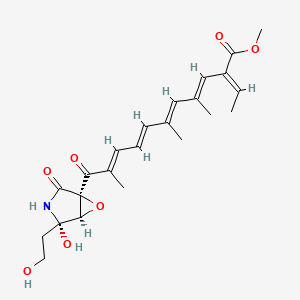
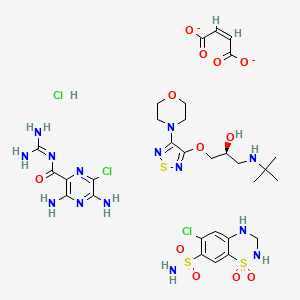







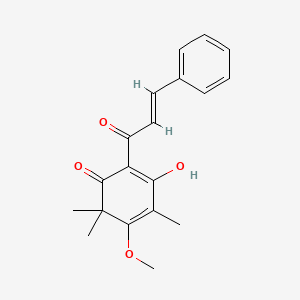
![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)
